BenchChemオンラインストアへようこそ!

2-fluoro-2-phenylpropanoic acid

Chiral stability NSAID epimerization quaternary stereocenter

2-Fluoro-2-phenylpropanoic acid (CAS 17172-46-2) is a non-epimerizable α-fluorinated profen isostere. The quaternary C-F bond blocks the in vivo chiral inversion that plagues ibuprofen and naproxen, locking stereochemistry permanently and rebalancing COX-1/COX-2 inhibition toward COX-2 sparing. Validated for CXCL8/C5a-mediated inflammatory indications (psoriasis, COPD, RA) and as a 19F NMR chiral derivatizing agent for ee determination. Essential scaffold for stereochemically stable next-generation anti-inflammatory agents and enantioselective analytical workflows.

Molecular Formula C9H9FO2
Molecular Weight 168.2
CAS No. 17172-46-2
Cat. No. B6146724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-2-phenylpropanoic acid
CAS17172-46-2
Molecular FormulaC9H9FO2
Molecular Weight168.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-phenylpropanoic Acid CAS 17172-46-2: Core Identity and Procurement-Relevant Profile


2-Fluoro-2-phenylpropanoic acid (CAS 17172-46-2) is an α-fluorinated arylpropionic acid scaffold belonging to the 2-aryl-2-fluoropropanoic acid class [1]. It features a quaternary α-carbon bearing a fluorine atom, a phenyl substituent, a methyl group, and a carboxylic acid moiety (molecular formula C₉H₉FO₂, MW 168.16). The compound exists as a racemate or as discrete (R)- and (S)-enantiomers, with the (R)-enantiomer exhibiting [α]²⁰D = −28.5° (c = 1.5, ethanol) [2]. This fluorinated core serves as a non-epimerizable isostere of the 2-arylpropionic acid (profen) class, which has been extensively exploited in non-steroidal anti-inflammatory drug (NSAID) programs [3].

Why 2-Fluoro-2-phenylpropanoic Acid Cannot Be Replaced by Non-Fluorinated Profens or Positional Isomers


Structure–activity relationship (SAR) studies demonstrate that simple non-fluorinated 2-arylpropionic acids (e.g., 2-phenylpropanoic acid, ibuprofen) undergo facile in vivo chiral inversion at the α-carbon, converting the pharmacologically active (S)-enantiomer into the inactive (R)-form [1]. Substitution of the α-hydrogen with fluorine in 2-fluoro-2-phenylpropanoic acid completely blocks this epimerization, locking the stereochemistry at the quaternary center [2]. Furthermore, the α-fluorine atom profoundly alters the electronic character of the carboxyl group—reducing pKa—and shifts the COX-1/COX-2 inhibition balance relative to non-fluorinated parents, producing a distinct pharmacological fingerprint that cannot be achieved by positional isomers such as 2-fluoro-3-phenylpropanoic acid (where the fluorine is remote from the chiral center) [3]. Direct procurement of the non-fluorinated analog thus yields a molecule with fundamentally different configurational stability, metabolic fate, and target engagement profile.

2-Fluoro-2-phenylpropanoic Acid: Comparator-Backed Differentiation Evidence for Scientific Selection


Complete Blockade of α-Carbon Epimerization vs. Non-Fluorinated Profens

In classical 2-arylpropionic acid NSAIDs such as ibuprofen, the chiral (S)-enantiomer undergoes enzymatic inversion to the (R)-form in vivo, complicating pharmacokinetic–pharmacodynamic relationships. The α-fluorine atom in 2-fluoro-2-phenylpropanoic acid replaces the labile α-hydrogen, creating a quaternary carbon center that is configurationally stable against both chemical and enzymatic racemization [1]. The patent literature explicitly states: 'The introduction of a fluorine atom into the α position of profens does not allow any inversion, chemical or enzymatic, of the configuration at the asymmetric centre' [2]. This is a binary differentiation: the non-fluorinated parent 2-phenylpropanoic acid is susceptible to racemization, whereas 2-fluoro-2-phenylpropanoic acid is not.

Chiral stability NSAID epimerization quaternary stereocenter

COX-1/COX-2 Inhibition Rebalancing Relative to Non-Fluorinated Parent Acids

Takeuchi et al. performed comparative COX inhibition assays on five pairs of 2-aryl-2-fluoropropionic acids (1a–e) and their non-fluorinated counterparts (2a–e). Across the series, the fluorinated compounds consistently showed lower inhibitory activity against COX-1 while retaining inhibitory activity against COX-2 [1]. For the unsubstituted phenyl pair, 2-fluoro-2-phenylpropanoic acid (1a) demonstrated reduced COX-1 inhibition with preserved COX-2 activity compared to 2-phenylpropanoic acid (2a). This modification of the COX-1/COX-2 inhibition ratio—shifting away from COX-1-dominated suppression—is mechanistically linked to reduced gastrointestinal toxicity relative to traditional non-selective NSAIDs [2].

COX selectivity NSAID safety 2-aryl-2-fluoropropionic acid

Mechanistic Shift: CXCL8/C5a Neutrophil Chemotaxis Inhibition Independent of COX

The 2-aryl-2-fluoropropanoic acid class, including 2-fluoro-2-phenylpropanoic acid, has been shown to inhibit CXCL8 (IL-8) and C5a-induced neutrophil chemotaxis and degranulation through a mechanism distinct from COX inhibition [1]. In fact, the fluorinated compounds are 'inactive in the inhibition of cyclooxygenases' while retaining potent anti-chemotactic activity [1]. This represents a complete mechanistic departure from the non-fluorinated profen NSAIDs, which act primarily through COX-1/COX-2 inhibition. The Dompé patent demonstrates that fluorine substitution redirects the biological activity of the 2-arylpropanoic acid scaffold from COX-mediated prostaglandin suppression to chemokine receptor (CXCR1/CXCR2) pathway modulation [2].

CXCL8 chemotaxis neutrophil non-COX anti-inflammatory

Enantioselective Synthesis by Kinetic Resolution: s = 31 Selectivity for the Parent Phenyl Derivative

A robust non-enzymatic kinetic resolution protocol using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst was developed with 2-fluoro-2-phenylpropanoic acid as the model substrate [1]. Under optimized conditions (Et₂O as solvent, pivalic anhydride, bis(α-naphthyl)methanol), the racemic acid was resolved with a selectivity factor s = 31, yielding the ester in 47% isolated yield with 87% ee and the recovered carboxylic acid in 40% yield with 70% ee [1]. The s-value of 31 for the unsubstituted phenyl substrate (Ar = C₆H₅) was comparable to that achieved for the p-isobutylphenyl (ibuprofen) analog (s = 31, 40% ester yield, 88% ee), validating the broad applicability of this methodology [2].

Kinetic resolution enantioselective synthesis chiral 2-aryl-2-fluoropropanoic acid BTM catalyst

19F NMR Chiral Derivatizing Agent: Large Diastereomeric 19F Δδ Values for Enantiomeric Excess Determination

2-Fluoro-2-phenylpropanoic acid has been validated as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral alcohols and amines via 19F NMR spectroscopy [1]. Esters and amides prepared from the acid and chiral substrates exhibit large 19F NMR chemical shift differences (Δδ) between diastereoisomers, as reported by Hamman et al. [1]. The (R)-enantiomer of the acid, with established absolute configuration ([α]²⁰D = −28.5°, c = 1.5, ethanol), serves as the reference CDA. This is directly analogous to Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) but offers the advantage of 19F detection with enhanced dispersion due to the α-fluorine substituent directly bonded to the stereogenic center [2].

Chiral derivatizing agent 19F NMR enantiomeric excess absolute configuration

2-Fluoro-2-phenylpropanoic Acid: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Single-Enantiomer NSAID Development with Intrinsic Configurational Stability

For medicinal chemistry teams developing next-generation NSAIDs, 2-fluoro-2-phenylpropanoic acid offers a scaffold where the α-fluorine atom completely eliminates in vivo chiral inversion—a well-documented liability of conventional profens such as ibuprofen and naproxen. The non-epimerizable quaternary stereocenter simplifies enantiomer-specific pharmacology, as demonstrated in the comparative COX inhibition studies by Takeuchi et al. (2005) [1]. The fluorinated scaffold also rebalances COX-1/COX-2 inhibition toward COX-2 sparing, potentially reducing gastrointestinal side effects without sacrificing anti-inflammatory efficacy [2].

Non-COX Anti-Inflammatory Programs Targeting CXCL8-Mediated Neutrophil Chemotaxis

The validated CXCL8 and C5a chemotaxis inhibitory activity of 2-aryl-2-fluoropropanoic acids, documented in the Dompé patent (US 8,440,711 B2), positions 2-fluoro-2-phenylpropanoic acid as a lead-like scaffold for inflammatory indications where COX inhibition is mechanistically irrelevant or undesirable [1]. Indications cited in the patent include psoriasis, ulcerative colitis, COPD, rheumatoid arthritis, idiopathic fibrosis, glomerulonephritis, and ischemia-reperfusion injury—representing a significant expansion of the therapeutic scope beyond traditional NSAID applications [2].

Chiral Derivatizing Agent for 19F NMR-Based Enantiomeric Excess Determination

Analytical laboratories requiring robust chiral derivatization protocols can employ enantioenriched (R)- or (S)-2-fluoro-2-phenylpropanoic acid as a 19F NMR chiral derivatizing agent for alcohols and amines [1]. The large 19F Δδ values between diastereomeric esters/amides enable straightforward ee determination without the need for chiral chromatographic method development. The established absolute configuration of the (R)-enantiomer ([α]²⁰D = −28.5°) provides a reliable reference for configurational assignment [2].

Scalable Production of Enantioenriched α-Fluorinated Carboxylic Acid Building Blocks

Process chemistry groups seeking access to chiral α-fluorinated building blocks can leverage the (+)-BTM-catalyzed kinetic resolution protocol validated on 2-fluoro-2-phenylpropanoic acid as the model substrate [1]. The method uses inexpensive, commercially available reagents and achieves s = 31 selectivity, with ester yields of 47% at 87% ee [1]. The demonstrated scalability and substrate scope (12 aryl variants tested) make this a practical entry point for producing diverse enantioenriched 2-aryl-2-fluoropropanoic acids for medicinal chemistry campaigns [2].

Quote Request

Request a Quote for 2-fluoro-2-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.